4-(3-Fluorophenyl)-1-methyl-1H-imidazol-5-amine
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Overview
Description
4-(3-Fluorophenyl)-1-methyl-1H-imidazol-5-amine is a chemical compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered ring containing two nitrogen atoms at non-adjacent positions. The presence of a fluorophenyl group and a methyl group attached to the imidazole ring makes this compound unique. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Fluorophenyl)-1-methyl-1H-imidazol-5-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoroaniline and glyoxal.
Formation of Imidazole Ring: The imidazole ring is formed through a cyclization reaction involving 3-fluoroaniline and glyoxal under acidic conditions.
Methylation: The resulting imidazole derivative is then methylated using methyl iodide in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(3-Fluorophenyl)-1-methyl-1H-imidazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenyl group can undergo substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of corresponding imidazole N-oxide.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of substituted imidazole derivatives with various functional groups.
Scientific Research Applications
4-(3-Fluorophenyl)-1-methyl-1H-imidazol-5-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(3-Fluorophenyl)-1-methyl-1H-imidazol-5-amine involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-(3-Fluorophenyl)-1H-imidazole: Lacks the methyl group, which may affect its biological activity.
4-(3-Chlorophenyl)-1-methyl-1H-imidazol-5-amine: Contains a chlorine atom instead of fluorine, leading to different chemical properties.
4-(3-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine: Similar structure but with a pyrazole ring instead of imidazole.
Uniqueness
The presence of both the fluorophenyl group and the methyl group in 4-(3-Fluorophenyl)-1-methyl-1H-imidazol-5-amine makes it unique compared to its analogs
Properties
Molecular Formula |
C10H10FN3 |
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Molecular Weight |
191.20 g/mol |
IUPAC Name |
5-(3-fluorophenyl)-3-methylimidazol-4-amine |
InChI |
InChI=1S/C10H10FN3/c1-14-6-13-9(10(14)12)7-3-2-4-8(11)5-7/h2-6H,12H2,1H3 |
InChI Key |
WVPVWRAHMBKSDK-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC(=C1N)C2=CC(=CC=C2)F |
Origin of Product |
United States |
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